molecular formula C6H5Cl2NO B031475 (2,5-Dichloropyridin-4-yl)methanol CAS No. 866039-42-1

(2,5-Dichloropyridin-4-yl)methanol

Cat. No. B031475
M. Wt: 178.01 g/mol
InChI Key: ANEJVRSCWQZIPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloropyridyl methanols involves innovative approaches to achieve green, economic, and efficient production. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates a method to synthesize chloropyridyl methanols in a liquid-liquid biphasic microreaction system, showing high yields and enantiomeric excess in a short time compared to traditional methods (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of chloropyridyl compounds has been extensively studied using various analytical techniques. The crystal and molecular structure analysis of closely related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, reveals details about the crystallization patterns, cell parameters, and intermolecular interactions, providing insights into the structure of (2,5-Dichloropyridin-4-yl)methanol (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving chloropyridyl methanols are diverse and can lead to the formation of various functionalized derivatives. The reactivity of these compounds under different conditions, such as photochemical reactions, allows for the synthesis of complex molecules with potential applications in organic synthesis and drug development (Sugiyama et al., 1981).

Physical Properties Analysis

The physical properties of chloropyridyl methanols, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. Studies on related compounds provide a foundation for understanding the physical characteristics of (2,5-Dichloropyridin-4-yl)methanol, including its behavior in different solvents and conditions (Levterov et al., 2018).

Scientific Research Applications

Field

Crystallography

Application

The compound (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, which is structurally similar to (2,5-Dichloropyridin-4-yl)methanol, was used in a study to determine its crystal structure .

Method

The crystal structure was determined using X-ray diffraction. The crystal was prepared by adding an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine .

Results

The crystal structure was successfully determined, and the results were published in the journal Zeitschrift für Kristallographie .

Anti-Fibrosis Activity

Field

Pharmacology

Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, structurally similar to (2,5-Dichloropyridin-4-yl)methanol, were synthesized and their anti-fibrotic activities were evaluated .

Method

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Pyrazolo[4,3-c]pyridines

Field

Organic Chemistry

Application

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde .

Method

The synthesis involved an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .

Results

The synthesis resulted in a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .

Fabrication of Functionalized Silica Nanoparticles

Field

Nanotechnology

Application

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Method

The fabrication of functionalized silica nanoparticles involves various methods, including surface modification .

Results

The functionalized silica nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Synthesis of 2,4,6,7-Tetrasubstituted-2H-Pyrazolo[4,3-c]Pyridines

Field

Organic Chemistry

Application

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde .

Method

The synthesis involved an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .

Results

The synthesis resulted in a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .

Synthesis of Cyclopentanone Products

Field

Organic Chemistry

Application

The analytical results showed that cat.1 and cat.2 with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce better yield of cyclopentanone products .

Method

The synthesis involved the use of catalysts with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands .

Results

The synthesis resulted in 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone in the presence of molecular oxygen as the sole oxidant .

Safety And Hazards

“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Relevant Papers

One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .

properties

IUPAC Name

(2,5-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJVRSCWQZIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363199
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichloropyridin-4-yl)methanol

CAS RN

866039-42-1
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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